molecular formula C9H11NO B1602049 1-(3-(Methylamino)phenyl)ethanone CAS No. 42865-75-8

1-(3-(Methylamino)phenyl)ethanone

Cat. No.: B1602049
CAS No.: 42865-75-8
M. Wt: 149.19 g/mol
InChI Key: BIGWSTKIMFYADA-UHFFFAOYSA-N
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Description

1-(3-(Methylamino)phenyl)ethanone is an organic compound with the molecular formula C9H11NO It is a derivative of acetophenone, where the phenyl ring is substituted with a methylamino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylamino)phenyl)ethanone typically involves the acylation of 3-(methylamino)benzene. One common method is the Friedel-Crafts acylation reaction, where 3-(methylamino)benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylamino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Formation of 3-(methylamino)benzoic acid.

    Reduction: Formation of 1-(3-(methylamino)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-(Methylamino)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Methylamino)phenyl)ethanone involves its interaction with various molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ketone group can undergo nucleophilic addition reactions, further modulating its biological activity.

Comparison with Similar Compounds

    Acetophenone: The parent compound, lacking the methylamino substitution.

    3-(Methylamino)acetophenone: A similar compound with the methylamino group at the para position.

    4-(Methylamino)phenyl)ethanone: Another isomer with the methylamino group at the ortho position.

Uniqueness: 1-(3-(Methylamino)phenyl)ethanone is unique due to the specific positioning of the methylamino group, which can significantly influence its chemical reactivity and biological interactions compared to its isomers.

Properties

IUPAC Name

1-[3-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)8-4-3-5-9(6-8)10-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGWSTKIMFYADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571699
Record name 1-[3-(Methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42865-75-8
Record name 1-[3-(Methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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